molecular formula C12H12O5 B12890241 5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran

5-(2-Carboxyethyl)-6-hydroxy-7-methoxybenzofuran

Cat. No.: B12890241
M. Wt: 236.22 g/mol
InChI Key: XZBIRXJNTJNTIJ-UHFFFAOYSA-N
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Description

3-(6-Hydroxy-7-methoxybenzofuran-5-yl)propanoic acid is an organic compound with the molecular formula C12H12O5. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxy-7-methoxybenzofuran-5-yl)propanoic acid typically involves the formation of the benzofuran core followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalytic reactions and controlled reaction conditions to ensure the efficient production of the desired compound. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxy-7-methoxybenzofuran-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

3-(6-Hydroxy-7-methoxybenzofuran-5-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating diseases such as cancer, inflammation, and infections.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-7-methoxybenzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. For example, it may bind to a receptor and modulate its activity, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of 3-(6-Hydroxy-7-methoxybenzofuran-5-yl)propanoic acid, benzofuran itself has various biological activities and is used in the synthesis of pharmaceuticals and agrochemicals.

    Indole: Another heterocyclic compound with a fused benzene and pyrrole ring, indole and its derivatives have diverse biological activities and are widely studied in medicinal chemistry.

    Coumarin: A benzopyrone compound with a fused benzene and pyrone ring, coumarin and its derivatives are known for their anticoagulant and antimicrobial properties.

Uniqueness

3-(6-Hydroxy-7-methoxybenzofuran-5-yl)propanoic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

3-(6-hydroxy-7-methoxy-1-benzofuran-5-yl)propanoic acid

InChI

InChI=1S/C12H12O5/c1-16-12-10(15)7(2-3-9(13)14)6-8-4-5-17-11(8)12/h4-6,15H,2-3H2,1H3,(H,13,14)

InChI Key

XZBIRXJNTJNTIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1O)CCC(=O)O)C=CO2

Origin of Product

United States

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